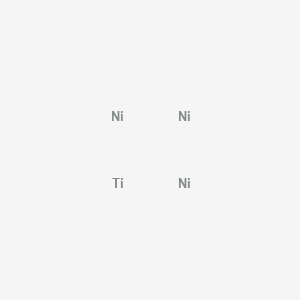

nickel;titanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel titanium alloys are primarily produced through vacuum melting techniques to ensure high purity and uniform composition . Common methods include:

Vacuum Induction Melting (VIM): This process involves melting the raw materials in a vacuum to prevent contamination.

Vacuum Arc Remelting (VAR): This method further refines the alloy by remelting it under a vacuum or inert gas atmosphere.

Industrial Production Methods:

Thermo-Mechanical Processing: After initial melting, the alloy undergoes processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties.

Heat Treatment: Precise control over heating and cooling rates is crucial to tailor the alloy’s properties, including phase transformation temperatures.

Surface Treatment: Techniques like electropolishing, passivation, and coating are applied to enhance the surface properties for specific applications.

Chemical Reactions Analysis

Nickel titanium undergoes various chemical reactions, including:

Oxidation: When exposed to air, nickel titanium forms a passive oxide layer that enhances its corrosion resistance.

Reduction: Nickel titanium can be reduced using hydrogen gas at high temperatures to remove the oxide layer.

Substitution: Nickel titanium can undergo substitution reactions with other metals to form ternary alloys, which can modify its properties.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air at elevated temperatures.

Reducing Agents: Hydrogen gas or other reducing gases at high temperatures.

Substitution Reactions: Involving other metals such as hafnium or zirconium.

Major Products Formed:

Oxides: Nickel titanium oxide (NiTiO3) formed during oxidation.

Reduced Metal: Pure nickel titanium alloy after reduction.

Ternary Alloys: Nickel titanium hafnium (NiTiHf) or nickel titanium zirconium (NiTiZr) formed during substitution reactions.

Scientific Research Applications

Nickel titanium has a wide range of applications in scientific research, including:

Biomedical Devices: Used in stents, guidewires, dental braces, and orthopedic implants due to its shape memory and superelastic properties

Aerospace and Defense: Utilized in actuators and couplings for its ability to withstand extreme environments and its lightweight nature.

Automotive Industry: Employed in actuators and sensors that require precise motion control and durability.

Robotics and Actuators: Ideal for robotic actuators and microelectromechanical systems (MEMS) due to its ability to undergo controlled shape changes.

Mechanism of Action

This transformation occurs between two different crystal phases: austenite and martensite . The shape memory effect is observed when the alloy is deformed at a lower temperature (martensite phase) and then heated above its transformation temperature to return to its original shape (austenite phase) . Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature and returns to its original shape upon removal of the external load .

Comparison with Similar Compounds

Nickel titanium is unique due to its combination of shape memory effect and superelasticity, which are not commonly found in other alloys . Similar compounds include:

Copper-Aluminum-Nickel Alloys: These alloys also exhibit shape memory properties but have different transformation temperatures and mechanical properties.

Iron-Manganese-Silicon Alloys: These alloys have shape memory effects but are less commonly used due to their lower transformation temperatures and less desirable mechanical properties.

Nickel-Titanium-Hafnium Alloys: These ternary alloys have enhanced properties compared to binary nickel titanium, such as higher transformation temperatures and improved mechanical properties.

Properties

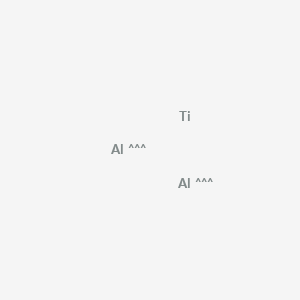

CAS No. |

12035-74-4 |

|---|---|

Molecular Formula |

Ni3Ti |

Molecular Weight |

223.947 g/mol |

IUPAC Name |

nickel;titanium |

InChI |

InChI=1S/3Ni.Ti |

InChI Key |

WYUBZGSNDBKHJH-UHFFFAOYSA-N |

Canonical SMILES |

[Ti].[Ni].[Ni].[Ni] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)